molecular formula C15H16N2O2S B333867 N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE

N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE

Cat. No.: B333867
M. Wt: 288.4 g/mol
InChI Key: RCDLRZIARPYOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE typically involves the formation of the thiazole ring followed by the attachment of the tetrahydro-2-furancarboxamide moiety. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like chloroform, with the reaction being carried out at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of automated synthesis equipment and optimization of reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate for treating various diseases, including cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or by binding to their DNA . In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE is unique due to its specific combination of a thiazole ring and a tetrahydro-2-furancarboxamide moiety. This structural arrangement may confer distinct biological activities and pharmacological properties compared to other thiazole derivatives .

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide

InChI

InChI=1S/C15H16N2O2S/c1-10-13(11-6-3-2-4-7-11)16-15(20-10)17-14(18)12-8-5-9-19-12/h2-4,6-7,12H,5,8-9H2,1H3,(H,16,17,18)

InChI Key

RCDLRZIARPYOSE-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)NC(=O)C2CCCO2)C3=CC=CC=C3

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CCCO2)C3=CC=CC=C3

Origin of Product

United States

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